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Compound of Interest

Compound Name: TAS-303

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug TAS-303 across different
patient subpopulations with stress urinary incontinence (SUI). The objective is to present the
current evidence on its efficacy and safety, with a comparative look at the established
alternative, duloxetine. This document summarizes key experimental data, outlines
methodologies of pivotal trials, and visualizes relevant biological pathways and workflows to
support informed research and development decisions.

Mechanism of Action: A Tale of Two
Neuromodulators

Stress urinary incontinence is often linked to an insufficiency in the urethral closure
mechanism. Both TAS-303 and duloxetine aim to ameliorate this by modulating
neurotransmitter levels to enhance urethral sphincter tone.

TAS-303 is a highly selective norepinephrine reuptake inhibitor (NRI).[1][2] By blocking the
reuptake of norepinephrine in the synaptic cleft of the pudendal nerve, it is thought to increase
the stimulation of al-adrenergic receptors on the urethral smooth muscle and the striated
urethral sphincter. This leads to enhanced urethral closure pressure, thereby preventing
involuntary urine leakage during moments of increased intra-abdominal pressure.
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Duloxetine, on the other hand, is a serotonin and norepinephrine reuptake inhibitor (SNRI). It
increases the levels of both serotonin and norepinephrine in the sacral spinal cord (Onuf's
nucleus), which in turn enhances the activity of the pudendal motor neurons that innervate the
external urethral sphincter.[3]

Duloxetine (SNRI)

Inhibits ) ) . ) Stimulates )
Bl Serotonin & Norepinephrine Serotonin & Pudendal Motor 3 Urethral Sphincter
Reuptake Transporters Norepinephrine Neuron Contraction

J

TAS-303 (Selective NRI)

Inhibits Stimulates

Norepinephrine . . .
Reuptake Transporter Norepinephrine al-Adrenergic Receptor

Urethral Sphincter

TAS-303 Contraction

Click to download full resolution via product page

Figure 1. Comparative Mechanism of Action of TAS-303 and Duloxetine.

Comparative Efficacy in SUI Patient Subpopulations

Clinical trial data from the Phase 2 study of TAS-303 (NCT04512053) and various studies on
duloxetine provide insights into their performance in specific patient groups.

Overall Efficacy

Primary Endpoint: Mean
Responder Rate (250%

Treatment Reduction in SUI o )
. reduction in SUI episodes)
Episodes/24h
TAS-303 (18 mg/day) 57.7%][4] 64.7%][4]
Placebo (for TAS-303 trial) 46.9%[4] 53.0%[4]
Duloxetine (80 mg/day) ~50-60% ~52.5%
Placebo (for Duloxetine trials) ~27-40% ~33.7%
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Efficacy in Patients with Severe SUI (=2 episodes/day)

TAS-303 demonstrated a more pronounced effect in patients with more frequent SUI episodes

at baseline.
Mean Reduction in SUI Episodes/24h in
Treatment
Severe SUI
TAS-303 (18 mg/day) 59.3%[4]
Placebo (for TAS-303 trial) 40.5%][4]

Significant reduction, around 60% in one study

Duloxetine (80 mg/da
( glday) of women with >14 episodes/week.

Efficacy in Older Adults (=60 or =65 years)

Both medications have shown efficacy in the older adult population.

Treatment Efficacy in Older Adults

Improvement appeared greater in patients aged

TAS-303 (18 mg/day) >60 years.[1]

52.47% reduction in weekly SUI episodes in

Duloxetine (40 mg BID) 65
women =65 years.

Efficacy in Patients with Pure SUI

The TAS-303 trial highlighted a notable benefit in patients with pure SUI. Data for a direct
comparison with duloxetine in a strictly "pure SUI" population is less readily available, as many

trials included patients with "predominantly SUI".
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Treatment

Efficacy in Pure SUI

TAS-303 (18 mg/day)

Statistically significant improvement (P = .014)

[4].

Duloxetine

Efficacy established in "predominantly SUI"

populations.

Safety and Tolerability Profile

A key differentiator between TAS-303 and duloxetine appears to be their side effect profiles.

Adverse Event Profile

TAS-303

Duloxetine

Overall Adverse Events

Comparable to placebo (29.3%
vs 29.6%)[4]. All AEs were mild

to moderate[4].

Significantly higher than

placebo.

Nervous System/Gl-related
AEs

No reported nervous system-
or gastrointestinal-related

adverse drug reactions[2][4].

Nausea is the most common
adverse event and a primary
reason for discontinuation.
Other common side effects
include dry mouth, fatigue, and

constipation.

Discontinuation due to AEs

No discontinuations due to
adverse events reported in the
Phase 2 trial[4].

Higher rates of discontinuation

compared to placebo.

Experimental Protocols: Key Phase 2 Study of TAS-
303 (NCT04512053)

While the full study protocol is not publicly available, the key methodological aspects of the

Phase 2, randomized, double-blind, placebo-controlled trial of TAS-303 are summarized below.

[2][5]

e Objective: To evaluate the efficacy and safety of TAS-303 in female patients with SUI.

© 2025 BenchChem. All rights reserved. 4/9

Tech Support


https://jurolsurgery.org/articles/duloxetine-in-the-treatment-of-women-with-urinary-incontinence-a-systematic-review-and-meta-analysis-of-efficacy-data-from-randomized-controlled-clinical-trials/jus.galenos.2022.2022.0027
https://www.benchchem.com/product/b611164?utm_src=pdf-body
https://jurolsurgery.org/articles/duloxetine-in-the-treatment-of-women-with-urinary-incontinence-a-systematic-review-and-meta-analysis-of-efficacy-data-from-randomized-controlled-clinical-trials/jus.galenos.2022.2022.0027
https://jurolsurgery.org/articles/duloxetine-in-the-treatment-of-women-with-urinary-incontinence-a-systematic-review-and-meta-analysis-of-efficacy-data-from-randomized-controlled-clinical-trials/jus.galenos.2022.2022.0027
https://pubmed.ncbi.nlm.nih.gov/14764128/
https://jurolsurgery.org/articles/duloxetine-in-the-treatment-of-women-with-urinary-incontinence-a-systematic-review-and-meta-analysis-of-efficacy-data-from-randomized-controlled-clinical-trials/jus.galenos.2022.2022.0027
https://jurolsurgery.org/articles/duloxetine-in-the-treatment-of-women-with-urinary-incontinence-a-systematic-review-and-meta-analysis-of-efficacy-data-from-randomized-controlled-clinical-trials/jus.galenos.2022.2022.0027
https://www.benchchem.com/product/b611164?utm_src=pdf-body
https://www.benchchem.com/product/b611164?utm_src=pdf-body
https://www.benchchem.com/product/b611164?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14764128/
https://www.taiho.co.jp/en/science/development/clin_trials/list/index.html
https://www.benchchem.com/product/b611164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

» Patient Population: 231 adult Japanese women with a clinical diagnosis of SUL.[4]

o Key Inclusion Criteria: History of SUI for at least 12 weeks, =1 SUI episode per day on
average, and stress-predominant incontinence.

o Key Exclusion Criteria: Predominantly urge incontinence, prior surgical treatment for SUI,
and certain other urological conditions.

« Intervention:
o TAS-303 18 mg administered orally once daily for 12 weeks.
o Matching placebo administered orally once daily for 12 weeks.

» Primary Endpoint: Percent change from baseline to week 12 in the mean frequency of SUI
episodes per 24 hours, based on a patient-completed diary.

e Secondary Endpoints:

o

Proportion of patients with a 250% reduction in SUI episode frequency.

[¢]

Change in incontinence amount (measured by pad weight test).

[¢]

Change in health-related quality of life scores.

[e]

Safety and tolerability.
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Figure 2. Workflow of the TAS-303 Phase 2 Clinical Trial.

Logical Framework for Patient Subpopulation
Analysis

The analysis of TAS-303's efficacy in different patient subgroups follows a clear logical
progression, starting from the overall study population and narrowing down to specific cohorts.
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Figure 3. Logical Flow of SUI Patient Subpopulation Stratification.

Conclusion and Future Directions

TAS-303 shows promise as a potential pharmacological treatment for SUI, demonstrating a
favorable efficacy and safety profile compared to placebo in a Phase 2 trial.[2] Notably, its
benefits appear to be more pronounced in patients with more severe SUI and in older adults.[1]
The highly selective nature of TAS-303 as an NRI may contribute to its improved tolerability,
particularly the absence of significant nausea and other CNS-related side effects commonly
associated with the SNRI duloxetine.[1]

Further larger-scale, multinational Phase 3 trials are necessary to confirm these findings in a
more diverse patient population and to provide a head-to-head comparison with duloxetine.
Research should also continue to explore the long-term efficacy and safety of TAS-303 and its
potential role in combination with other SUI therapies, such as pelvic floor muscle training. The
encouraging results in specific subpopulations suggest that TAS-303 could become a valuable
targeted treatment option for women with SUI.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b611164?utm_src=pdf-custom-synthesis
https://www.cmaj.ca/content/189/5/e194
https://pubmed.ncbi.nlm.nih.gov/14764128/
https://pubmed.ncbi.nlm.nih.gov/14764128/
https://pubmed.ncbi.nlm.nih.gov/18422764/
https://pubmed.ncbi.nlm.nih.gov/18422764/
https://jurolsurgery.org/articles/duloxetine-in-the-treatment-of-women-with-urinary-incontinence-a-systematic-review-and-meta-analysis-of-efficacy-data-from-randomized-controlled-clinical-trials/jus.galenos.2022.2022.0027
https://www.taiho.co.jp/en/science/development/clin_trials/list/index.html
https://www.taiho.co.jp/en/science/development/clin_trials/list/index.html
https://www.benchchem.com/product/b611164#comparing-the-effects-of-tas-303-in-different-sui-patient-subpopulations
https://www.benchchem.com/product/b611164#comparing-the-effects-of-tas-303-in-different-sui-patient-subpopulations
https://www.benchchem.com/product/b611164#comparing-the-effects-of-tas-303-in-different-sui-patient-subpopulations
https://www.benchchem.com/product/b611164#comparing-the-effects-of-tas-303-in-different-sui-patient-subpopulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611164?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

